N-[2-(4-Methylphenoxy)ethyl]acetamide N-[2-(4-Methylphenoxy)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 313552-85-1
VCID: VC6551142
InChI: InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13)
SMILES: CC1=CC=C(C=C1)OCCNC(=O)C
Molecular Formula: C11H15NO2
Molecular Weight: 193.246

N-[2-(4-Methylphenoxy)ethyl]acetamide

CAS No.: 313552-85-1

Cat. No.: VC6551142

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

N-[2-(4-Methylphenoxy)ethyl]acetamide - 313552-85-1

Specification

CAS No. 313552-85-1
Molecular Formula C11H15NO2
Molecular Weight 193.246
IUPAC Name N-[2-(4-methylphenoxy)ethyl]acetamide
Standard InChI InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13)
Standard InChI Key ZAPFOLMPTJGPGD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCCNC(=O)C

Introduction

Chemical Identity and Structural Characteristics

N-[2-(4-Methylphenoxy)ethyl]acetamide belongs to the acetamide class, where the hydroxyl group of acetic acid is replaced by an amine. Its IUPAC name, NN-[2-(4-methylphenoxy)ethyl]acetamide, reflects a 4-methylphenoxy moiety connected via an ethyl bridge to an acetamide group. Key structural features include:

Molecular Architecture

  • Molecular Formula: C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2

  • SMILES Notation: CC1=CC=C(C=C1)OCCNC(=O)C

  • Stereochemistry: Achiral due to the absence of stereogenic centers .

The compound’s planar aromatic ring and flexible ethyl chain facilitate interactions with biological targets, while the acetamide group contributes to hydrogen-bonding potential.

Physicochemical Properties

PropertyValueSource
Molecular Weight193.25 g/mol
logP (Partition Coefficient)1.92 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area38.3 Ų

Synthesis and Manufacturing

While no direct synthesis protocols for N-[2-(4-Methylphenoxy)ethyl]acetamide are disclosed in the reviewed literature, analogous acetamides are typically synthesized via nucleophilic substitution or amidation reactions. For example, CN101538223A describes a method for preparing N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate, involving:

  • Reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal.

  • Use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a water-organic solvent system .

  • Acidification with HCl or HBr to precipitate the halate salt .

Comparative Analysis with Analogues

CompoundStructural VariationBioactivity
N-[2-(4-Methoxyphenoxy)ethyl]acetamideMethoxy substitutionSerotonin receptor binding
N-[2-(4-Nitrophenoxy)ethyl]acetamideNitro substitutionAntibacterial
N-[2-(4-Methylphenoxy)ethyl]acetamideMethyl substitutionUnderexplored

The methyl group’s steric and electronic effects may reduce polarity compared to methoxy or nitro analogues, potentially altering pharmacokinetics.

Research Gaps and Future Directions

  • Synthesis Optimization: Develop reproducible, high-yield synthetic routes.

  • Solubility Profiling: Characterize solubility in aqueous and organic solvents.

  • Biological Screening: Evaluate antimicrobial, anti-inflammatory, and CNS activity.

  • Toxicology Studies: Assess chronic toxicity and ecotoxicological impact.

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